molecular formula C₃₈H₄₆N₁₀O₈S₂ B1145396 Vardenafil Dimer CAS No. 1255919-03-9

Vardenafil Dimer

Cat. No.: B1145396
CAS No.: 1255919-03-9
M. Wt: 834.96
InChI Key:
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Description

Vardenafil Dimer is a chemical compound derived from Vardenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound is of interest due to its potential enhanced pharmacological properties and stability compared to its monomeric form.

Mechanism of Action

Target of Action

Vardenafil Dimer primarily targets cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cGMP in the corpus cavernosum located around the penis . The inhibition of PDE5 leads to an increase in the concentration of cGMP, which plays a crucial role in the mechanism of erection .

Mode of Action

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum . This NO activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . This compound, as a PDE5 inhibitor, prevents the degradation of cGMP, allowing for increased blood flow into the penis, which results in an erection .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the NO/cGMP pathway . The release of NO during sexual stimulation leads to the activation of guanylate cyclase and the subsequent increase in cGMP levels . The increased cGMP levels then lead to smooth muscle relaxation and increased blood flow into the corpus cavernosum . By inhibiting PDE5, this compound prevents the degradation of cGMP, enhancing this pathway and promoting the physiological process of erection .

Pharmacokinetics

This compound is rapidly absorbed, with a time to peak plasma concentration (Tmax) of approximately 40 minutes . It is metabolized more slowly, with a half-life (T1/2) of about 4 hours . The absolute bioavailability of this compound is 14.5% .

Result of Action

The primary result of this compound’s action is the facilitation of erectile function . By inhibiting PDE5 and enhancing the NO/cGMP pathway, this compound promotes the relaxation of smooth muscle cells and the inflow of blood into the corpus cavernosum, leading to an erection . This effect is significant in the treatment of erectile dysfunction .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that inhibit CYP3A4, an enzyme involved in the metabolism of this compound, can affect its hepatic metabolism . Additionally, the drug’s efficacy can be influenced by the patient’s renal and hepatic function . It’s also worth noting that the drug’s efficacy can be influenced by the patient’s age .

Biochemical Analysis

Biochemical Properties

Vardenafil Dimer interacts with various enzymes and proteins in the body. Its primary interaction is with the enzyme PDE5, where it acts as a selective inhibitor . This interaction with PDE5 is crucial in the biochemical reactions that lead to an erection .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it increases intracellular cGMP in the presence of nitric oxide (NO), a signaling molecule .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. As a PDE5 inhibitor, it prevents the degradation of cGMP in the corpus cavernosum . This action allows for increased blood flow into the penis, leading to an erection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to induce dose-dependent penile erections in conscious rabbits following intravenous administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in conscious rabbits, this compound potentiated erectile responses to intravenous sodium nitroprusside in a dose-dependent manner at doses of 0.1–3 mg/kg .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized mainly by the cytochrome P450 3A4 pathway and to a lesser extent by 2C9 . This metabolism affects the plasma concentrations of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a steady-state volume of distribution of 208 L, and approximately 95% of this compound and its major circulating metabolite is bound to plasma proteins .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas where PDE5 is present, such as the smooth muscle cells of the corpus cavernosum .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vardenafil Dimer typically involves the dimerization of Vardenafil through a series of chemical reactions. One common method includes the use of a coupling agent to facilitate the formation of a dimeric structure. The reaction conditions often involve controlled temperature and pH to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure it meets pharmaceutical standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, which may alter its pharmacological properties.

    Reduction: Reduction reactions can be used to modify the dimer, potentially enhancing its stability or activity.

    Substitution: Various substitution reactions can introduce different functional groups to the dimer, potentially improving its efficacy or reducing side effects.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized dimers.

Scientific Research Applications

Chemistry: Vardenafil Dimer is studied for its potential to serve as a more stable and potent inhibitor of phosphodiesterase type 5. Its unique structure may offer insights into the design of new therapeutic agents.

Biology: In biological research, this compound is used to study the mechanisms of erectile dysfunction and the role of phosphodiesterase inhibitors in cellular signaling pathways.

Medicine: Clinically, this compound is investigated for its potential to provide longer-lasting effects and reduced side effects compared to Vardenafil. It may also be explored for other therapeutic applications, such as pulmonary arterial hypertension.

Industry: In the pharmaceutical industry, this compound is of interest for the development of new formulations and drug delivery systems that enhance the bioavailability and efficacy of phosphodiesterase inhibitors.

Comparison with Similar Compounds

    Sildenafil: Another phosphodiesterase type 5 inhibitor used for erectile dysfunction. It has a different chemical structure and pharmacokinetic profile.

    Tadalafil: Known for its longer duration of action compared to Vardenafil. It also inhibits phosphodiesterase type 5 but has a different molecular structure.

    Avanafil: A newer phosphodiesterase type 5 inhibitor with a faster onset of action.

Uniqueness of Vardenafil Dimer: this compound is unique due to its dimeric structure, which may offer enhanced stability and potency. Its potential for reduced side effects and longer duration of action makes it a promising candidate for further research and development in the treatment of erectile dysfunction and other related conditions .

Properties

IUPAC Name

2-[2-ethoxy-5-[4-[4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-2-yl)phenyl]sulfonylpiperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H46N10O8S2/c1-7-11-31-39-23(5)33-37(49)41-35(43-47(31)33)27-21-25(13-15-29(27)55-9-3)57(51,52)45-17-19-46(20-18-45)58(53,54)26-14-16-30(56-10-4)28(22-26)36-42-38(50)34-24(6)40-32(12-8-2)48(34)44-36/h13-16,21-22H,7-12,17-20H2,1-6H3,(H,41,43,49)(H,42,44,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKDSGFHYVWQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)OCC)C6=NN7C(=NC(=C7C(=O)N6)C)CCC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H46N10O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is vardenafil dimer, and why is it important to study?

A1: this compound is a related substance (impurity) identified during the synthesis of vardenafil hydrochloride trihydrate, a drug used to treat erectile dysfunction []. It is crucial to identify and characterize such impurities as they can potentially impact the drug's safety, efficacy, and stability.

Q2: What information do we have about the characterization of this compound from this research?

A2: The research primarily focuses on the synthesis and spectral characterization of this compound and other related substances []. While the abstract doesn't provide specific details about the spectroscopic data obtained, it suggests that techniques like NMR, IR, and Mass Spectrometry might have been employed for structural elucidation.

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